molecular formula C18H10BrClO3 B2560375 3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-6-chloro-2H-chromen-2-one CAS No. 690214-06-3

3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-6-chloro-2H-chromen-2-one

Cat. No. B2560375
CAS RN: 690214-06-3
M. Wt: 389.63
InChI Key: JXPYEOBCRZDEDQ-XVNBXDOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-6-chloro-2H-chromen-2-one is a chemical compound that belongs to the class of flavones. It has been studied for its potential applications in various fields such as medicine, agriculture, and industry.

Scientific Research Applications

Synthetic Applications and Molecular Interactions

Synthesis of Novel Compounds : Research has shown the potential of using compounds similar to "3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-6-chloro-2H-chromen-2-one" in synthesizing novel metal complexes with antimicrobial properties. For instance, complexes of a structurally related compound with Cu(II), Ni(II), Fe(II), Co(II), and Mn(II) have been synthesized, characterized, and evaluated for in-vitro antimicrobial activity against bacterial and fungal strains, showing enhanced activity upon coordination with metals (Vyas, 2009).

Molecular Characterization and Biological Evaluation : Another study focused on the synthesis and biological evaluation of derivatives, indicating their potential as antimicrobial agents through various synthesis methods and characterizations such as elemental analysis, IR spectra, and conductivity measurements. These studies highlight the compound's role in developing molecules with potential biological activities (Vyas, Nimavat, Jani, & Hathi, 2009).

Potential Biological Activities

Antimicrobial and Antioxidant Properties : Investigations into the compound's derivatives have demonstrated significant antibacterial activity against specific strains, such as Escherichia coli and Pseudomonas aeruginosa, and notable antioxidant activities. This suggests the compound's framework could serve as a basis for designing antibacterial and antioxidant agents, highlighting its relevance in developing new therapeutic agents (Al-ayed, 2011).

Catalysis and Organic Synthesis : Research on related compounds demonstrates their utility in catalyzing the synthesis of Warfarin analogues via Michael addition, showcasing the compound's potential in facilitating the synthesis of medically relevant molecules. This area of research emphasizes the compound's role in streamlining synthetic pathways for producing complex organic molecules (Alonzi et al., 2014).

Agrochemical Applications : A study explored the synthesis and plant growth-promoting effects of novel quinolinyl chalcones derived from a similar compound, suggesting its potential utility in agrochemical research to enhance crop growth, which could have significant implications for agricultural productivity and sustainability (Hassan, Alzandi, & Hassan, 2020).

properties

IUPAC Name

3-[(E)-3-(4-bromophenyl)prop-2-enoyl]-6-chlorochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrClO3/c19-13-4-1-11(2-5-13)3-7-16(21)15-10-12-9-14(20)6-8-17(12)23-18(15)22/h1-10H/b7-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPYEOBCRZDEDQ-XVNBXDOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-6-chloro-2H-chromen-2-one

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